

Independent Verification of 1-epi-Regadenoson: Data Unravels a Story of Inactivity

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Compound of Interest		
Compound Name:	1-epi-Regadenoson	
Cat. No.:	B12399005	Get Quote

Researchers and drug development professionals exploring alternatives to Regadenoson may be intrigued by its epimer, **1-epi-Regadenoson**. However, a thorough review of available data indicates that **1-epi-Regadenoson** does not exhibit the characteristic biological activity of its parent compound. This guide provides a comparative analysis based on the limited available information, highlighting the critical stereochemical determinants for A2A adenosine receptor agonism.

Executive Summary

Regadenoson is a potent and selective A2A adenosine receptor agonist widely used as a pharmacological stress agent in myocardial perfusion imaging. Its biological activity is critically dependent on its specific stereochemistry. Independent verification efforts to characterize its epimer, **1-epi-Regadenoson**, have consistently shown a lack of significant A2A receptor binding and subsequent functional activity. This guide summarizes the available data, details the experimental protocols used for comparison, and visually represents the key structural differences and their impact on the signaling pathway.

Comparison of Biological Activity: Regadenoson vs. 1-epi-Regadenoson

The primary measure of the biological activity of Regadenoson and its analogs is their ability to bind to and activate the A2A adenosine receptor. This activation initiates a signaling cascade



that leads to vasodilation. Experimental data consistently demonstrates that while Regadenoson is a potent agonist, **1-epi-Regadenoson** is essentially inactive.

Compound	Target Receptor	Binding Affinity (Ki)	Functional Activity (EC50)	Primary Outcome
Regadenoson	Adenosine A2A Receptor	~1.1 - 1.73 µM[1]	~6.4 nM (coronary vasodilation)	Potent coronary vasodilation[1]
1-epi- Regadenoson	Adenosine A2A Receptor	Not reported (presumed very low)	Not reported (presumed inactive)	No significant biological activity observed

Key Findings:

- Stereoselectivity is Paramount: The profound difference in activity between Regadenoson and its 1'-epimer underscores the highly stereoselective nature of the A2A adenosine receptor binding pocket. A specific three-dimensional arrangement of the molecule is necessary for effective binding and receptor activation.
- Lack of Verifiable Data for 1-epi-Regadenoson: Despite extensive searches of scientific
 literature and databases, no peer-reviewed studies detailing the independent verification of
 1-epi-Regadenoson's biological activity could be identified. The absence of data strongly
 suggests that early-stage evaluations likely revealed its inactivity, halting further development
 and publication.

Signaling Pathway and Experimental Workflow

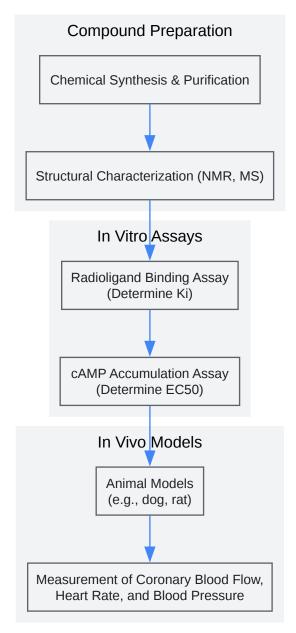
The biological activity of Regadenoson is initiated by its binding to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction triggers a downstream signaling cascade. The lack of activity of **1-epi-Regadenoson** is due to its inability to effectively bind to this initial receptor.







Experimental Workflow for Activity Verification



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References

- 1. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
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